Product packaging for 2,3-Dihydrofuran(Cat. No.:CAS No. 1191-99-7)

2,3-Dihydrofuran

Cat. No.: B140613
CAS No.: 1191-99-7
M. Wt: 70.09 g/mol
InChI Key: JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Description

Significance and Role in Organic Chemistry

The importance of 2,3-dihydrofuran in organic chemistry stems from its versatile nature as a fundamental building block and a reactive intermediate, enabling the construction of complex molecular frameworks.

The this compound ring is a core structural motif present in numerous natural products and biologically active compounds. zioc.ruresearchgate.net Non-aromatic heterocycles like this compound are ubiquitous in nature and are primary targets in the development of new synthetic methodologies. rsc.org Its cyclic structure, containing an oxygen atom and a double bond, provides a stable yet reactive scaffold that chemists can modify to create diverse and complex molecules. fiveable.me This makes it a foundational element in the synthesis of pharmaceuticals, such as the anti-inflammatory drug polmacoxib, and agrochemicals. zioc.ru

As a versatile building block, this compound is instrumental in the synthesis of more complex organic molecules, particularly within the realm of natural product chemistry. fiveable.meguidechem.com Its structure allows it to serve as a precursor for various functional groups and larger molecular systems. innospk.com For instance, researchers have utilized this compound acetals as building blocks in benzannulation reactions to generate complex polycyclic aromatic compounds like naphthalenes, benzofurans, and bioactive 1-hydroxycarbazoles. mdpi.com The ability to undergo reactions that lead to the formation of new cyclic structures makes it a key player in constructing intricate molecular frameworks for new materials and compounds. innospk.comfiveable.me

The reactivity of this compound is a cornerstone of its utility. It serves as a key intermediate in organic synthesis, capable of acting as a reactive pi-nucleophile, dipolarophile, and dienophile. zioc.ru Its enol ether functionality makes it susceptible to electrophilic attack and allows it to participate in various cycloaddition reactions. innospk.com A notable reaction is its lithiation with reagents like butyl lithium, which forms a 2-lithio derivative that is a highly versatile intermediate for creating substituted furans. wikipedia.orginnospk.com Furthermore, its ability to act as a dienophile in Diels-Alder reactions is fundamental to its role in constructing complex cyclic systems. innospk.com

Current Landscape of Research Focuses

Contemporary research on this compound is vibrant and multifaceted, focusing on developing novel synthetic methods, expanding its applications in materials science, and exploring its role in sustainable chemistry.

A significant area of investigation is the development of more efficient and universal methods for synthesizing polyfunctionalized this compound derivatives. zioc.ru Recent studies have explored various catalytic systems to achieve this, including:

Heck Couplings: Using palladium catalysts with specific phosphine (B1218219) ligands to create 2-aryl-2,3-dihydrofurans. organic-chemistry.org

Intramolecular Cyclizations: Employing iron catalysts for the hydroalkoxylation of α-allenic alcohols and copper catalysts for the cyclization of 1,2-dibromohomoallylic alcohols. rsc.orgorganic-chemistry.org

[4+1] Cycloadditions: Utilizing copper and zinc catalysts for the reaction of enones with diazo compounds or sulfoxonium ylides. researchgate.netorganic-chemistry.org

Reductive Ring Narrowing: A recently developed method uses Raney nickel to convert six-membered cyclic nitronates into polysubstituted 2,3-dihydrofurans without requiring high-pressure equipment. zioc.ru

Another major research trend is the use of this compound as a monomer for creating sustainable polymers. In 2022, researchers reported the synthesis of poly(this compound) (PDHF), a strong, biorenewable, and degradable thermoplastic. nih.gov This material, produced via a green, metal-free cationic polymerization at room temperature, exhibits properties comparable to commercial polycarbonate, making it a promising candidate for applications like food packaging. nih.gov This aligns with the broader industry emphasis on developing green chemical processes. datainsightsmarket.com

Furthermore, research continues into the application of this compound derivatives as biologically active agents. Studies have demonstrated the synthesis of novel derivatives and their subsequent screening for potential antibacterial and cytotoxic (anticancer) activities, highlighting the ongoing search for new therapeutic agents based on this scaffold. nih.govnih.gov The development of visible-light-induced reactions to create complex 2,3-disubstituted tetrahydrofurans from this compound also represents a modern approach to building molecular complexity under mild conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O B140613 2,3-Dihydrofuran CAS No. 1191-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuran
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InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
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InChI Key

JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Canonical SMILES

C1COC=C1
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Molecular Formula

C4H6O
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Related CAS

75454-45-4
Record name Furan, 2,3-dihydro-, homopolymer
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DSSTOX Substance ID

DTXSID9061594
Record name Furan, 2,3-dihydro-
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Furan, 2,3-dihydro-
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CAS No.

1191-99-7, 36312-17-1
Record name 2,3-Dihydrofuran
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Ii. Synthetic Methodologies for 2,3 Dihydrofuran and Its Derivatives

Cycloaddition Reactions in 2,3-Dihydrofuran Synthesis

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone for synthesizing 2,3-dihydrofurans. These methods offer a high degree of control over the stereochemistry of the final product.

The [4+1] cycloaddition strategy involves the reaction of a four-atom component with a one-atom component to form a five-membered ring. This approach has been successfully applied to the synthesis of 2,3-dihydrofurans using various catalytic systems.

Copper-catalyzed [4+1] cycloadditions of α,β-unsaturated ketones and diazo compounds are an effective method for producing highly substituted 2,3-dihydrofurans. nih.govnih.gov This process has been developed to achieve high yields and stereoselectivity. nih.gov The use of chiral ligands in these copper-catalyzed reactions has enabled the development of asymmetric processes, providing access to enantiomerically enriched this compound derivatives. nih.gov

Pioneering work in this area demonstrated that copper sulfate (B86663) could catalyze the [4+1] cycloaddition of β-methoxy-α,β-unsaturated ketones with ethyl diazoacetate. nih.gov More recent advancements have focused on achieving stereocontrol. For instance, the use of a planar-chiral bipyridine ligand in conjunction with a copper catalyst allows for the synthesis of 2,3-dihydrofurans with good diastereoselectivity and enantioselectivity. nih.gov

Table 1: Ligand Survey in Copper-Catalyzed Asymmetric [4+1] Cycloadditions A survey of different chiral ligands for the copper-catalyzed reaction between chalcone (B49325) and tert-butyl diazoacetate highlights the effectiveness of a planar-chiral 2,2′-bipyridine (bpy) ligand.*

Entry Ligand Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Bis(oxazoline) <5 - -
2 Semicorrin <5 - -
3 Bis(azaferrocene) <5 - -
4 Planar-chiral bipyridine (bpy*) 71 12:1 82

The resulting this compound products are valuable synthetic intermediates that can be converted into other important molecules, such as highly functionalized tetrahydrofurans and deoxy-C-nucleosides. nih.gov

A mild and green platform for the synthesis of 2,3-dihydrofurans involves a Lewis acid-catalyzed [4+1] cycloaddition of enynones with sulfoxonium ylides, often conducted in ionic liquids. researchgate.net Zinc catalysts have proven effective in this transformation. researchgate.net This methodology provides an alternative route to functionalized this compound derivatives, which are skeletons found in compounds with potential anti-inflammatory and antifungal activities. researchgate.net The reaction proceeds through a [4+1] cycloaddition followed by an intramolecular rearrangement. researchgate.net

Organocatalysis provides a metal-free alternative for the synthesis of dihydrofurans. While various modes of cycloaddition have been explored, phosphine (B1218219) catalysis has been shown to facilitate a [3+2]-cycloaddition pathway to form dihydrofurans. researchgate.net In a different approach, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base catalyst can lead to a formal [2+2]-cycloaddition, showcasing how the choice of organocatalyst can tune the reaction pathway. researchgate.net

Gold catalysts have enabled formal dipolar cycloaddition reactions to produce dihydrofurans. researchgate.netrsc.org In these reactions, polarized alkynes like propiolates act as dipolarophiles, while butenediol derivatives serve as 1,3-dipole precursors. researchgate.netrsc.org This method proceeds through a multistep cascade process and demonstrates a broad substrate scope. rsc.org A temporary silyl (B83357) protection strategy has been employed to address regioselectivity issues with unsymmetrical diols. rsc.org The resulting this compound products can be readily scaled up and further modified into more complex cyclic structures. rsc.org

Rhodium catalysts are highly effective in promoting transformations involving diazo compounds. nih.govresearchgate.net Rhodium(II) complexes, in particular, can catalyze the annulation of diazo compounds with various substrates. nih.gov Specifically, rhodium(II) acetate (B1210297) catalyzes the reaction of 1-sulfonyl-1,2,3-triazoles, which serve as diazo precursors, with pendent allyl ether motifs. This process involves the formation of an oxonium ylide followed by a researchgate.netrsc.org-sigmatropic rearrangement to yield substituted dihydrofuran-3-imines with high yield and diastereoselectivity. acs.org These reactions showcase the synthesis of derivatives of 2,3-dihydrofurans, where the dihydrofuran ring is further functionalized. acs.org

Table 2: Summary of Catalytic Cycloaddition Methodologies for this compound Synthesis

Catalyst Type Reaction Type Reactants Key Features
Copper [4+1] Cycloaddition α,β-Unsaturated Ketones, Diazo Compounds Enables asymmetric synthesis with chiral ligands. nih.gov
Zinc [4+1] Cycloaddition Enynones, Sulfoxonium Ylides Mild conditions, often in ionic liquids. researchgate.net
Organocatalyst [3+2] or [2+2] Cycloaddition Varies (e.g., allenoates) Metal-free; pathway is catalyst-dependent. researchgate.net
Gold Formal (3+2) & (4+2) Cycloaddition Propiolates, Diols Cascade process with broad substrate scope. researchgate.netrsc.org
Rhodium [3+2] Annulation Diazo Precursors, Allyl Ethers Forms functionalized dihydrofuran derivatives like imines. acs.org

[4+1] Cycloadditions

Ring-Closing Strategies and Rearrangement Reactions

Besides cycloadditions, the formation of the dihydrofuran ring can be accomplished through intramolecular cyclization or rearrangement of acyclic precursors.

The cycloisomerization of alkynyl alcohols or diols provides a direct route to cyclic enol ethers, including dihydrofuran and larger ring systems. For example, alkynyldiols can undergo cycloisomerization catalyzed by tungsten carbonyl complexes to form seven-membered cyclic enol ethers. organic-chemistry.org This transformation proceeds with high regioselectivity, favoring the endo-mode of cyclization. organic-chemistry.org In a related strategy, readily available α-allenic alcohols can undergo intramolecular hydroalkoxylation in the presence of an iron catalyst to afford 2,3-dihydrofurans in good yields under mild conditions.

Chemoselective Intramolecular Hydroamination and Hydroalkoxylation (α-Allenic Amines and Alcohols)

The intramolecular cyclization of α-allenic alcohols and amines presents a direct pathway to 2,3-dihydrofurans and their nitrogen-containing analogs, 2,3-dihydropyrroles. The palladium-catalyzed coupling of 2,3-alkadienols with ketones that have an electron-withdrawing group at the α-position can produce multi-substituted dihydrofurans. rsc.org This reaction proceeds through a dehydrative substitution followed by an intramolecular hydroalkoxylation. rsc.org The use of methanol (B129727) as a solvent is critical to favor the initial substitution over the competing hydroalkylation of the diene component. rsc.org

This method showcases how a single catalytic system can orchestrate a sequence of reactions—dehydrative substitution and intramolecular hydroalkoxylation—to build the dihydrofuran ring.

Cloke-Wilson Rearrangement (Chain Doubly Activated Cyclopropanes)

The Cloke-Wilson rearrangement is a powerful method for synthesizing five-membered heterocycles, driven by the release of ring strain from a cyclopropane (B1198618) precursor. organicreactions.org This thermal or catalyzed transformation converts cyclopropanes functionalized with a carbonyl group into 2,3-dihydrofurans. organicreactions.orgacs.org While the classic reaction often requires high temperatures, modern variations employ catalysts like Brønsted acids, Lewis acids, or organometallic complexes to proceed under milder conditions. organicreactions.org

The rearrangement of acyl cyclopropanes is a particularly efficient route to the furan (B31954) moiety. nih.gov For instance, domino ring-opening/recyclization reactions of doubly activated cyclopropanes serve as a strategic approach for synthesizing furoquinoline derivatives. acs.org This process involves the transformation of a three-membered ring into a more stable five-membered heterocyclic system. organicreactions.org The scope of the Cloke-Wilson rearrangement has been expanded to include aza- and sulfa-versions for synthesizing dihydropyrroles and dihydrothiophenes, respectively. organicreactions.org Recent advancements have also demonstrated photocatalytic methods for generating valuable dehydroproline precursors via a Cloke-Wilson type rearrangement. researchgate.net

Table 1: Examples of Cloke-Wilson Rearrangement for Dihydrofuran Synthesis
Precursor TypeReaction ConditionsProduct TypeKey FeaturesReference
CyclopropylcarbaldehydeThermal (400 °C)This compoundClassic thermal rearrangement. acs.org
1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropanesOne-pot annulation and ring-expansion2,3-Dihydrofuro[3,2-c]pyridinesAchieved in moderate yields. nih.gov
Azido-cyclopropyl ketonesRu-catalyzed reduction and cyclizationSubstituted dihydrofuroquinolinesRegioselective transformation. nih.gov
Donor-acceptor cyclopropanes (in situ generated)Cu(OTf)₂-catalyzed cyclopropanation followed by reduction and oxidationAnnelated tetrahydrofuran (B95107) moietiesMulti-step synthesis leading to complex structures. nih.gov

Oxidative Free Radical Cyclization (Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated)

Cerium (IV) ammonium nitrate (CAN) has emerged as a versatile and efficient reagent for mediating oxidative carbon-carbon bond-forming reactions. acs.org It functions as a powerful one-electron oxidant, capable of generating radicals from 1,3-dicarbonyl compounds. acs.orgrsc.org These radicals can then add to cyclic or acyclic alkenes, initiating a cyclization process that yields dihydrofurans, often in good yields. rsc.org

This methodology has proven effective for the synthesis of a wide range of heterocyclic structures, including dihydrofurans, dihydrofurocoumarins, and dihydrofuroquinolinones. researchgate.net The process is experimentally simple, and CAN is often considered superior to other oxidants like manganese(III) acetate due to its stability, low toxicity, and ease of handling. rsc.orgresearchgate.net The reaction mechanism is believed to involve a radical-mediated oxidative cycloaddition. researchgate.net This approach has been successfully applied to the total synthesis of several furonaphthoquinone natural products. researchgate.net

Table 2: CAN-Mediated Oxidative Cyclization for Dihydrofuran Synthesis
1,3-Dicarbonyl CompoundAlkeneConditionsProduct TypeReference
DimedoneCyclic and acyclic alkenesCAN, solventSubstituted dihydrofurans rsc.org
AcetylacetoneCyclic and acyclic alkenesCAN, solventSubstituted dihydrofurans rsc.org
Various 1,3-dicarbonylsConjugated compoundsCAN, acetonitrile (B52724)Dihydrofurocoumarins, Dihydrofuroquinolinones researchgate.net
Cinnamyl ethersIntramolecular reactionCAN, methanol3,4-trans-disubstituted tetrahydrofurans ias.ac.in

Reductive Ring Narrowing in Six-membered Cyclic Nitronates

A novel and straightforward two-step approach to densely substituted 2,3-dihydrofurans involves the reductive denitrogenation and ring contraction of six-membered cyclic nitronates (specifically, 5,6-dihydro-4H-1,2-oxazine N-oxides). colab.wsresearchgate.net These nitronate precursors are readily accessible through the [4+2] cycloaddition of nitroalkenes with enol ethers. researchgate.net

The subsequent ring contraction is achieved using Raney® Nickel in the presence of acetic acid. colab.wshse.ru This system serves as both a catalyst and a stoichiometric reducing agent, and the reaction proceeds without the need for high-pressure equipment. colab.wsresearchgate.net The resulting this compound products are often formed in high purity, sometimes eliminating the need for column chromatography. colab.wsresearchgate.net This method demonstrates good functional group tolerance and provides a powerful strategy for constructing complex dihydrofuran structures from simple starting materials. colab.wsresearchgate.net

Catalytic Approaches in this compound Synthesis

Transition Metal Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis and offers several powerful methods for constructing 2,3-dihydrofurans and their derivatives.

Heck Reactions: The palladium-catalyzed Heck arylation of this compound is a widely studied model reaction. nih.govresearchgate.net It typically involves the coupling of this compound with an aryl iodide or triflate. rsc.orgacs.org The arylation occurs exclusively at the C2 position, though subsequent double bond migration can lead to the formation of the kinetic product (2-aryl-2,5-dihydrofuran) and the thermodynamically more stable product (2-aryl-2,3-dihydrofuran). nih.gov The choice of palladium precursor, ligands, and additives can significantly influence the reaction's conversion rate and product distribution. nih.govresearchgate.net For instance, systems using [PdCl(allyl)]₂ as a precursor have shown high conversions. nih.govresearchgate.net

Oxyarylation: The palladium-catalyzed oxyarylation of α-allyl-β-ketoesters provides an efficient route to functionalized 2,3-dihydrofurans. nih.govunicatt.it This intramolecular reaction couples (hetero)aryl bromides, chlorides, or nonaflates with the α-allyl-β-ketoester substrate. The reaction exhibits broad functional group tolerance, accommodating chloro, fluoro, ketone, ester, and nitro groups. nih.gov Similarly, a Pd-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates has been developed to synthesize a wide range of 2,3-dihydrobenzofurans in good yields and high diastereoselectivities. nih.gov

Asymmetric Arylation: A significant focus within this area is the development of asymmetric Heck-type arylations to produce chiral 2,3-dihydrofurans. Excellent enantioselectivity (up to >99% ee) has been achieved in the reaction of this compound with aryl iodides using a palladium catalyst in the presence of chiral ionic liquids (CILs), such as tetrabutylammonium (B224687) L-prolinate. rsc.org The cation of the CIL plays a crucial role in influencing both the yield and the stereoselectivity of the reaction. researchgate.net Another approach involves a kinetic resolution process during the palladium-catalyzed asymmetric arylation with phenyl triflate. acs.org

C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach. Palladium-catalyzed C-H activation has been used for the arylation of furan and benzofuran (B130515) cores. mdpi.comsemanticscholar.org For example, a practical method involves the palladium-catalyzed C-H activation of cyclic 1,3-diketones and their subsequent annulation with various alkenes to produce furan derivatives with good functional group tolerance and high regioselectivity. rsc.org Another strategy involves the C-4 arylation of 2,3,5-trisubstituted furans with aryl chlorides, providing access to highly functionalized furan products. koreascience.kr

Table 3: Overview of Palladium-Catalyzed Syntheses of Dihydrofurans
Reaction TypeSubstratesCatalyst System ExampleKey OutcomeReference
Heck ArylationThis compound, Iodobenzene (B50100)[PdCl(allyl)]₂, L-prolinate or L-lactate ionic liquidsYields up to 59.2% of 2-phenyl-2,3-dihydrofuran (B8783652). nih.govresearchgate.net
Asymmetric ArylationThis compound, Aryl iodidesPd(OAc)₂, Tetrabutylammonium L-prolinateExcellent enantioselectivity (>99% ee). rsc.org
Oxyarylationα-Allyl-β-ketoesters, Aryl bromidesPalladium catalystEfficient access to functionalized 2,3-dihydrofurans. nih.govunicatt.it
Carboalkoxylation2-Allylphenols, Aryl triflatesPd(0)/CPhos complexGood yields and high diastereoselectivities (>20:1 dr) for dihydrobenzofurans. nih.gov
C-H Activation/AnnulationCyclic 1,3-diketones, AlkenesPalladium catalystDirect access to furan derivatives with high regioselectivity. rsc.org

Organocatalysis and Metal-Free Approaches

To avoid the cost and potential toxicity of transition metals, organocatalysis and metal-free synthetic routes have gained significant attention. These methods provide environmentally benign alternatives for constructing dihydrofuran rings.

One prominent strategy is the use of bifunctional organocatalysts. For example, a quinine-derived squaramide organocatalyst facilitates asymmetric domino Michael-S_N2 reactions between 1,3-dicarbonyl compounds and α-bromonitroalkenes. This approach yields enantiomerically enriched this compound derivatives with high diastereoselectivity and enantioselectivities up to 97% ee at room temperature.

Metal-free oxidative cyclization is another effective method. The use of a hypervalent iodine reagent can mediate a 5-endo-dig oxidative cyclization of alkynes to form versatile amino 2,3- and 2,5-dihydrofurans that bear a quaternary carbon at the C5 position.

Furthermore, a general protocol for synthesizing multisubstituted dihydrofurans under metal-free conditions has been demonstrated, where simply switching the solvent and base can direct the reaction toward either this compound-2-carbonitriles or 4,5-dihydrofuran-3-carbonitriles from the same starting materials. An organocatalytic and base-free Cloke-Wilson rearrangement of activated cyclopropanes has also been used to construct 2,3-dihydrofurans through a carbocation-initiated tandem process. organic-chemistry.org

Pyridinium (B92312) Ylide Catalysis

An efficient and diastereoselective approach for synthesizing fused this compound derivatives involves a tandem reaction assisted by pyridinium ylides. researchgate.netresearchgate.net This method is typically a sequential, one-pot, two-step process that proceeds smoothly under mild conditions. researchgate.netwikipedia.org The core of this reaction is the conjugate addition of a pyridinium ylide, which is generated in situ from a pyridinium salt, to an enone substrate. organic-chemistry.org This addition forms an enolate intermediate that subsequently undergoes a five-membered ring O-cyclization to yield the this compound structure. organic-chemistry.org

The reaction commonly starts from a mixture of pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound such as dimedone or cyclohexane-1,3-dione, and an α-phenacyl bromide or similar halide. researchgate.netwikipedia.org Triethylamine is frequently employed as a catalyst to facilitate the reaction. researchgate.netresearchgate.netwikipedia.org These multicomponent reactions have been shown to be effective in various solvents, including acetonitrile and even in aqueous media, highlighting the versatility of the method. researchgate.net A significant feature of this synthesis is its high diastereoselectivity, consistently producing trans-2,3-dihydrofuran isomers, as confirmed by 1H NMR spectroscopy and single-crystal X-ray analysis. researchgate.netresearchgate.netwikipedia.org

Table 1: Pyridinium Ylide-Assisted Synthesis of 3,5,6,7-Tetrahydro-2H-benzofuran-4-ones This table presents a selection of substituted benzofuranones synthesized via the pyridinium ylide-assisted tandem reaction, showcasing the method's applicability to various aromatic aldehydes.

Entry Ar (Aromatic Aldehyde) Product Yield (%)
1 C₆H₅ 2-Phenyl-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 86
2 4-MeC₆H₄ 2-(4-Methylphenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 88
3 4-MeOC₆H₄ 2-(4-Methoxyphenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 85
4 4-ClC₆H₄ 2-(4-Chlorophenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 92
5 4-BrC₆H₄ 2-(4-Bromophenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 94
6 2-ClC₆H₄ 2-(2-Chlorophenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 82
7 3-NO₂C₆H₄ 2-(3-Nitrophenyl)-3-benzoyl-3,5,6,7-tetrahydro-2H-benzofuran-4-one 85

Data sourced from Wang, Q.-F., et al. (2009). researchgate.net

Brønsted Acid Catalysis (e.g., TfOH-catalyzed)

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), play a role in the synthesis of dihydrofurans, often as part of a bifunctional catalytic system or as a co-catalyst rather than the sole catalytic species. researchgate.net For instance, in organocatalytic approaches, Brønsted base/thiourea (B124793) bifunctional catalysts are used to synthesize 2,3-disubstituted trans-2,3-dihydrobenzofurans. researchgate.net In these systems, the Brønsted base component activates the nucleophile while another part of the catalyst, like a thiourea group, activates the electrophile. Triflic acid itself is a powerful superacid primarily used in research as a catalyst for reactions like esterification. While direct, TfOH-exclusive catalysis for the synthesis of 2,3-dihydrofurans is not extensively documented as a general method, its conjugate base, the triflate anion, is a common counterion for Lewis acidic metal catalysts used in these syntheses.

Lewis Acid Catalysis (e.g., Sc(OTf)₃, Ni(ClO₄)₂·6H₂O, FeCl₃·6H₂O/Meglumine DES, Zn-catalyzed)

Lewis acids are widely employed to catalyze the formation of the this compound ring through various cyclization and cycloaddition pathways.

Scandium(III) triflate (Sc(OTf)₃): This water-tolerant Lewis acid has proven effective in synthesizing complex heterocyclic structures. In one divergent approach, a combination of a rhodium catalyst and Sc(OTf)₃ is used to react alkynols with alkynes. researchgate.net In the absence of water, the rhodium catalyst first promotes the cycloisomerization of the alkynol to form a dihydrofuran intermediate, which then acts as a directing group for a subsequent C–H functionalization reaction. The presence of Sc(OTf)₃ was found to be crucial for catalytic activity. researchgate.net

Nickel Catalysis: Nickel-catalyzed reactions provide another route to dihydrofuran derivatives. An electroreductive, Ni-catalyzed domino reaction of propargylic aryl halides has been developed to produce substituted 2,3-dihydrobenzofurans. This process involves an intramolecular carbonickelation followed by cyclization and nucleophilic addition, demonstrating high stereo- and regioselectivity.

Zinc Catalysis: Zinc catalysts are effective for the cycloisomerization of enynes. For example, zinc chloride etherate (10 mol%) catalyzes the 5-endo-dig cycloisomerization of aryl-substituted but-3-yn-1-ones at room temperature to yield substituted furans. A related process using a tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, can convert acetyl-protected 5-alkynyl-2'-deoxyuridines into bicyclic furopyrimidine nucleosides, which contain a furan ring fused to a pyrimidine.

Other Lewis Acids: Other metal catalysts, such as copper, are also prominent. Dihydrofuran acetals can be synthesized via a Cu(hfacac)₂-catalyzed reaction between enol ethers and α-diazo-β-ketoesters. These acetals can then undergo further transformations catalyzed by other Lewis acids like Al(OTf)₃ and Yb(OTf)₃.

Table 2: Lewis Acid-Catalyzed Ring-Opening Benzannulation of Dihydrofurans This table shows the screening of various Lewis acids for the conversion of a 5-(indolyl)this compound acetal (B89532) (3aa) to a 1-hydroxycarbazole (5aa), demonstrating the relative efficacy of different metal triflates.

Entry Catalyst (10 mol%) Solvent Temp (°C) Yield of 5aa (%)
1 --- Toluene 70 0
2 Al(OTf)₃ Toluene 70 79
3 Sc(OTf)₃ Toluene 70 71
4 Ga(OTf)₃ Toluene 70 66
5 Zn(OTf)₂ Toluene 70 11
6 Mg(OTf)₂ Toluene 70 0

Data sourced from Tadross, P. M., et al. (2022).

Iodine-Catalyzed Processes

Molecular iodine (I₂) has emerged as an inexpensive, efficient, and environmentally friendly catalyst for synthesizing dihydrofuran derivatives under mild conditions. These reactions can often be performed solvent-free. One notable example is the I₂-catalyzed cyclization of chalcones with aldehydes like isobutyraldehyde (B47883) to produce 2,3-dihydrobenzofuran (B1216630) motifs in good yields. The reaction tolerates a wide range of functional groups on the chalcone substrate. Mechanistic studies suggest the reaction may proceed through an enol tautomerization pathway where iodine activates the intermediate, facilitating carbocation formation and subsequent cyclization. This methodology provides a metal-free alternative to traditional synthetic routes.

Catalyst-Free Reactions (e.g., Spiro[this compound-3,3′-oxindole] Synthesis)

In certain cases, the synthesis of complex dihydrofuran structures can be achieved without any catalyst. A notable example is the diastereoselective synthesis of spiro[dihydrofuran-2,3′-oxindoles]. This transformation is accomplished through a formal [4+1] cycloaddition reaction between [e]-fused 1H-pyrrole-2,3-diones, acting as the enone component, and diazooxindoles. The reaction is reported as the first catalyst-free example of this type of cycloaddition involving these specific reactants. The resulting spiro compounds are stable and possess a structure analogous to pharmaceutically interesting fungal metabolites.

Ultrasound-Promoted Stereoselective Synthesis

Ultrasound irradiation offers a green chemistry approach to synthesizing this compound derivatives, significantly reducing reaction times and often allowing for solvent-free conditions at ambient temperature. This technique has been successfully applied to the stereoselective synthesis of chalcones appended with a 2,3-dihydrobenzofuran moiety. The reaction is a Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. The use of ultrasound enhances the reaction rate, leading to good to excellent yields of the trans chalcone products in short timeframes. The benefits of this method include mild conditions, high yields, energy efficiency, and often non-chromatographic purification.

Table 3: Ultrasound-Promoted Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one Derivatives This table illustrates the efficiency and scope of the ultrasound-promoted synthesis of various dihydrobenzofuran-appended chalcones.

Entry Ar (Aromatic Ketone) Time (min) Yield (%)
1 Phenyl 15-20 96
2 4-Methylphenyl 20-25 94
3 4-Methoxyphenyl 20-25 92
4 4-Chlorophenyl 15-20 95
5 4-Bromophenyl 15-20 96
6 4-Nitrophenyl 25-30 90
7 2-Naphthyl 20-25 92

Data sourced from Adole, V. A., et al. (2020).

Stereoselective and Enantioselective Synthesis of 2,3-Dihydrofurans

Achieving stereocontrol is a paramount goal in the synthesis of 2,3-dihydrofurans, as the biological activity of these compounds is often dependent on their specific stereochemistry. Both diastereoselective and enantioselective methods have been extensively developed.

Many of the aforementioned synthetic routes exhibit high diastereoselectivity. For example, the pyridinium ylide-assisted tandem reaction consistently yields trans-2,3-dihydrofurans, and the ultrasound-promoted synthesis of chalcones is also stereoselective for the trans isomer. researchgate.net Similarly, the catalyst-free [4+1] cycloaddition for preparing spiro-oxindoles is highly diastereoselective.

For the synthesis of enantiomerically enriched 2,3-dihydrofurans, several powerful strategies exist:

Organocatalysis: Chiral organocatalysts are highly effective for asymmetric synthesis. In one method, a bifunctional quinine-derived squaramide catalyst is used for the domino Michael-SN2 reaction of α-bromonitroalkenes and 1,3-dicarbonyl compounds. wikipedia.org This approach affords enantiomerically enriched 2,3-dihydrofurans with excellent enantioselectivities (up to 97% ee) in very short reaction times at room temperature. wikipedia.org The proposed transition state involves the quinuclidine (B89598) moiety of the catalyst activating the nucleophile while the squaramide part activates the electrophile via hydrogen bonding. wikipedia.org

Biocatalysis: Engineered enzymes provide a route to exceptional levels of stereocontrol. A biocatalytic strategy using engineered myoglobins has been reported for the cyclopropanation of benzofurans. This method yields stereochemically rich 2,3-dihydrobenzofurans with outstanding diastereo- and enantiopurity (>99.9% de and ee) on a preparative scale.

Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used. A planar-chiral bipyridine ligand, for instance, enables diastereo- and enantioselective copper-catalyzed [4+1] cycloadditions of enones with diazo compounds. In another example, a chiral ferrocene/benzimidazole-based P,N-ligand facilitates a highly enantioselective palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters.

These advanced catalytic systems provide access to a vast array of chiral this compound building blocks, which are invaluable for medicinal chemistry and the total synthesis of natural products. wikipedia.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of this compound and its derivatives through the use of renewable resources, mild reaction conditions, and recyclable catalytic systems.

A significant goal of green chemistry is the use of renewable feedstocks. Glycolaldehyde (B1209225), the simplest monosaccharide, is a biorenewable starting material. A one-step diastereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for HIV protease inhibitors like Darunavir, has been developed from the cyclization of glycolaldehyde and this compound. nih.gov This reaction can be catalyzed by various catalysts, including those derived from tin(II) triflate and chiral ligands. nih.gov

Conducting reactions under mild conditions, such as at ambient temperature and in the absence of volatile organic solvents, significantly reduces the environmental impact of a chemical process.

Several synthetic methods for 2,3-dihydrofurans and related heterocycles operate under such mild conditions. For example, molecular iodine has been shown to catalyze the synthesis of substituted furans under solvent-free conditions at ambient temperature. organic-chemistry.org Additionally, neopentyl phosphine ligands have been found to promote Heck couplings with aryl bromides at room temperature, which is relevant for the functionalization of this compound. organic-chemistry.org The synthesis of fused trans-2,3-dihydrofuran derivatives via a three-component reaction can also be performed under relatively mild conditions in refluxing water. thieme-connect.com

The development of recyclable catalysts and reaction media is a cornerstone of sustainable chemistry. Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents and can also function as recyclable catalysts. researchgate.net These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and a carboxylic acid. nih.gov

Novel copper(II)-containing acidic deep eutectic solvents have been developed and used as efficient and recyclable catalytic systems. nih.gov For instance, a DES composed of choline chloride, gallic acid, and CuCl2 has been shown to be an effective dual solvent and catalyst system. nih.gov While demonstrated for other reactions, the principle is applicable to the synthesis of various heterocycles. The recyclability of DES-based catalysts has been shown to be effective for multiple cycles without a significant loss of catalytic activity. researchgate.net

Copper(II) triflate (Cu(OTf)2) is another catalyst that holds promise for green synthetic applications. Copper-promoted cobalt catalysts have been investigated for the synthesis of this compound from 1,4-butanediol, with the potential for catalyst recovery and reuse. researchgate.net

Table 3: Green Chemistry Approaches in this compound Synthesis

Green Principle Example Details
Biorenewable Feedstocks Synthesis from Glycolaldehyde One-step diastereoselective synthesis of a key intermediate from glycolaldehyde and this compound. nih.gov
Mild Conditions Iodine Catalysis Solvent-free synthesis of substituted furans at ambient temperature. organic-chemistry.org
Recyclable Catalysts Deep Eutectic Solvents (DESs) DESs can act as both solvent and catalyst and can be recycled multiple times. researchgate.net
Recyclable Catalysts Copper-promoted Cobalt Catalysts Used for the synthesis of this compound with potential for recycling. researchgate.net

High Atom Economy and Waste Reduction Strategies

In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, prompting the development of methodologies that maximize the incorporation of reactant atoms into the final product (atom economy) and minimize the generation of hazardous waste. The synthesis of this compound and its derivatives has benefited significantly from this shift, with numerous strategies emerging that prioritize efficiency and environmental responsibility. These approaches often involve innovative catalytic systems, the use of benign reaction media, and the design of one-pot or tandem reactions that reduce the number of purification steps.

Key strategies in this area include the use of earth-abundant and low-toxicity metal catalysts, the development of metal-free organocatalytic systems, and the implementation of reaction conditions that eliminate the need for volatile organic solvents. Such methods not only reduce the environmental impact but also often lead to more cost-effective and streamlined synthetic processes.

Catalytic Approaches for Enhanced Atom Economy

Catalysis is central to developing atom-economical routes to 2,3-dihydrofurans. Cycloaddition and cycloisomerization reactions are inherently atom-economical as they involve the rearrangement and combination of substrates without the loss of atoms.

One notable approach involves the molybdenum-catalyzed cycloisomerization of homopropargylic alcohols. orgsyn.org This single-step transformation efficiently converts the linear alcohol into the cyclic this compound structure, offering a significant improvement over multi-step alternatives that require stoichiometric reagents and generate more waste. orgsyn.org

Palladium catalysis has also been employed in [3+2] cycloaddition reactions. For instance, the reaction of 4-vinyl-4-butyrolactones with ketenes, generated in situ from acyl chlorides, proceeds smoothly under mild conditions with a Pd₂(dba)₃·CHCl₃/XantPhos catalyst system to yield 2,3-dihydrofurans in good yields. organic-chemistry.org While effective, the use of palladium, a precious metal, has encouraged the exploration of more abundant and less toxic alternatives like copper and iron.

Iron catalysis has been successfully applied to the intramolecular hydroalkoxylation of α-allenic alcohols. organic-chemistry.org This method utilizes a low loading of an air and moisture-stable iron catalyst to produce 2,3-dihydrofurans in good yields without the need for a base or other sensitive additives, representing a significant step towards more sustainable synthesis. organic-chemistry.org Similarly, copper-catalyzed [3+2] cycloaddition reactions, such as those between ethynylethylene carbonates and malononitrile, provide an efficient pathway to functionalized 2,3-dihydrofurans. organic-chemistry.org

The following table summarizes key research findings on catalytic, atom-economical syntheses of this compound derivatives.

Reaction TypeCatalyst SystemStarting MaterialsProduct TypeKey Advantages
CycloisomerizationTriethylamine-molybdenum pentacarbonyl1-Phenyl-3-butyn-1-ol2-Phenyl-2,3-dihydrofuranSingle-step transformation from alkynyl alcohol. orgsyn.org
[3+2] CycloadditionPd₂(dba)₃·CHCl₃ / XantPhos4-Vinyl-4-butyrolactones, Acyl chloridesSubstituted 2,3-dihydrofuransMild reaction conditions, good yields. organic-chemistry.org
Intramolecular HydroalkoxylationAir and moisture-stable Iron catalystα-Allenic alcoholsSubstituted 2,3-dihydrofuransUse of an earth-abundant metal, no base required. organic-chemistry.org
[3+2] CycloadditionOrgano/copper cooperative systemEthynylethylene carbonates, MalononitrileChiral 2,3-dihydrofuransAsymmetric synthesis with good yields. organic-chemistry.org

Organocatalysis and Solvent-Free Conditions

A powerful strategy for waste reduction is the elimination of metal catalysts and hazardous solvents. Organocatalysis has emerged as a prime alternative, avoiding the issues of metal toxicity and contamination of the final product. A bifunctional quinine-derived squaramide has been used as an organocatalyst in the domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This method produces highly enantioenriched 2,3-dihydrofurans at room temperature with significantly shorter reaction times compared to other methods. metu.edu.tr

The move towards greener reaction media has led to the development of solvent-free protocols. A notable example is the molecular iodine-catalyzed synthesis of substituted furans, which proceeds at ambient temperature and atmosphere, offering a practical and environmentally friendly alternative to conventional methods. organic-chemistry.org In a similar vein, the synthesis of chalcogenyl-2,3-dihydrobenzofuran derivatives has been achieved using an I₂/DMSO catalytic system under solvent- and metal-free conditions, with yields reaching up to 99%. nih.gov The combination of photocatalysis with iron catalysis in the tandem difunctionalization of alcohols also showcases a method with significant economic and environmental benefits. organic-chemistry.org

The table below details research findings focused on waste reduction through organocatalysis and greener solvent systems.

StrategyCatalyst SystemReactionSolventKey Advantages
OrganocatalysisBifunctional quinine/squaramideMichael-SN2 domino reactionDichloromethaneMetal-free, short reaction times (1-6 h), room temperature, high enantioselectivity. metu.edu.tr
Solvent-FreeMolecular Iodine (I₂)Synthesis of substituted furansSolvent-freeMild conditions (ambient temperature), operational simplicity. organic-chemistry.org
Green CatalysisI₂ / DMSOSynthesis of chalcogenyl-2,3-dihydrobenzofuransSolvent-freeMetal-free, high yields (up to 99%). nih.gov
PhotocatalysisIron catalysis combined with photocatalysisTandem difunctionalization of alcoholsNot specifiedEnvironmental friendliness, economic benefits. organic-chemistry.org

These advancements underscore a clear trend in the synthesis of 2,3-dihydrofurans towards methodologies that are not only chemically efficient but also aligned with the principles of sustainable chemistry, reducing waste and minimizing environmental impact.

Iii. Reactivity and Chemical Transformations of 2,3 Dihydrofuran

Ring-Opening Reactions and Subsequent Transformations

The structure of 2,3-dihydrofuran allows for various ring-opening reactions, leading to the formation of linear, often polyfunctional, compounds or enabling polymerization. These transformations are of significant interest for creating degradable polymers and other valuable chemical building blocks.

One notable transformation is the living alternating copolymerization of this compound (DHF) with other monomers, such as endo-tricyclo[4.2.2.02,5]deca-3,9-dienes (TDs) and endo-oxonorbornenes (oxoNBs), through ring-opening metathesis polymerization (ROMP). nih.gov By carefully selecting the Ruthenium (Ru) initiator and controlling reaction conditions, a high degree of A,B-alternation in the resulting polymer chain can be achieved. nih.gov These copolymers are designed to be degradable under acidic conditions, breaking down to the level of a single repeat unit. nih.gov For instance, a model copolymer was shown to transform up to 80% into a single small molecule product after 24 hours of degradation. nih.gov

Cationic polymerization represents another key ring-opening strategy. Cationic copolymerization of DHF with specialized cleavable comonomers can produce high-molecular-weight poly-2,3-dihydrofuran (PDHF) that is readily degradable. nih.gov The resulting dihydroxyl-terminated PDHF diol, confirmed by mass spectrometry, holds potential for synthesizing other polymers like polyurethanes, offering a more sustainable lifecycle for the material. nih.gov

Beyond polymerization, the this compound ring can be opened through other chemical means. For example, an unexpected ring-opening can be initiated by electrophilic bromination using N-Bromosuccinimide (NBS) in the presence of a catalyst like DABCO. figshare.com Mechanistic studies suggest that moisture in the solvent may play a role in this reaction, which yields a brominated product that can be further oxidized to a synthetically useful 1,2-diketo building block. figshare.com

Functionalization and Derivatization Reactions

This compound serves as a versatile substrate for numerous reactions that introduce new functional groups and build molecular complexity. These derivatizations often proceed with high regioselectivity, making DHF a valuable building block in synthetic chemistry.

The Heck reaction is a powerful tool for forming carbon-carbon bonds, and this compound is a common substrate for this transformation, typically leading to arylated derivatives. The arylation of DHF occurs exclusively at the C2 position, though subsequent double bond migration can lead to different isomeric products. nih.gov The palladium-catalyzed Heck arylation of this compound with iodobenzene (B50100) has been studied extensively. nih.govnih.gov In these reactions, the use of various palladium precursors in combination with ionic liquids (ILs) has been shown to significantly increase conversion rates, with 2-phenyl-2,3-dihydrofuran (B8783652) being the main product. nih.govnih.gov

The choice of ligand and reaction conditions can influence both the yield and the selectivity of the reaction. For instance, neopentyl phosphine (B1218219) ligands are effective in promoting Heck couplings with aryl bromides at room temperature, with di-tert-butylneopentylphosphine (B1584642) (DTBNpP) favoring isomerization to a greater extent than trineopentylphosphine (TNpP). organic-chemistry.org Nickel-catalyzed intermolecular Heck reactions provide an alternative to palladium, successfully coupling DHF with aryl triflates and mesylates. researchgate.net Enantioselective versions of the Heck reaction have also been developed, using chiral ligands to produce optically active dihydrofuran derivatives. acs.org

Table 1: Selected Heck Coupling Reactions of this compound
Arylating AgentCatalyst SystemKey Features/ProductsReference
IodobenzenePd precursors (e.g., [PdCl(allyl)]₂) / Ionic LiquidsYields up to 59.2% of 2-phenyl-2,3-dihydrofuran. nih.gov
Arylboronic AcidsPd(OAc)₂ / (R)-BINAP / Cu(OAc)₂Enantioselective Heck-type reaction. acs.org
Aryl BromidesPd₂(dba)₃ / DTBNpPReaction at ambient temperature; promotes isomerization. organic-chemistry.org
Diaryliodonium SaltsP-containing palladacycleRegioselective synthesis of 2-aryl-2,5-dihydrofurans. organic-chemistry.org
Aryl TriflatesNi(cod)₂ / LigandNickel-catalyzed intermolecular Heck reaction. researchgate.net

Palladium-catalyzed oxyarylation provides an efficient pathway to functionalized 2,3-dihydrofurans. nih.gov This reaction involves the coupling of (hetero)aryl halides or nonaflates with α-allyl-β-ketoesters. nih.gov The process is notable for its tolerance of a wide array of useful substituents on the aryl partner, including chloro, fluoro, ether, ketone, ester, cyano, and nitro groups, making it a versatile method for synthesizing complex dihydrofuran derivatives. nih.gov

Several synthetic strategies exist for producing highly substituted and polyfunctionalized this compound derivatives. These methods often involve cycloaddition or cyclization reactions.

Intramolecular Hydroalkoxylation : An iron catalyst can facilitate the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols under mild, base-free conditions to yield functionalized 2,3-dihydrofurans. organic-chemistry.org

Oxyboration : The addition of B-O bonds across the double bond of this compound provides borylated dihydrofurans. This reaction proceeds with high regioselectivity, offering an alternative to C-H activation methods. organic-chemistry.org

[4+1] Cycloadditions : Highly substituted 2,3-dihydrofurans can be synthesized via copper-catalyzed [4+1] cycloadditions of enones with diazo compounds, enabled by a planar-chiral bipyridine ligand. organic-chemistry.org

Photoinduced Difunctionalization : A highly efficient photoinduced multicomponent reaction can achieve the difunctionalization of this compound, leading to 2,3-disubstituted tetrahydrofurans under mild conditions. rsc.org This method tolerates a broad range of functional groups and produces the corresponding products in high yields. rsc.org

This compound can undergo isomerization to form other cyclic or acyclic compounds. A well-known example is its thermal interconversion to cyclopropanecarboxaldehyde (B31225). wikipedia.org This rearrangement can be achieved non-catalytically by passing 2,3-DHF through a heated column, though this method can result in byproducts such as crotonaldehyde, carbon monoxide, and propylene. google.com

A more controlled and selective isomerization to cyclopropanecarboxaldehyde can be achieved using solid acid catalysts. google.comwipo.int This process involves contacting this compound with a catalyst such as alumina, silica-alumina, zirconia, or titania at elevated temperatures. google.comwipo.int

Table 2: Isomerization of this compound
ProductConditionsCatalystReference
CyclopropanecarboxaldehydeThermal (375°-540° C)None (packed glass column) google.com
CyclopropanecarboxaldehydeElevated TemperatureAlumina, silica-alumina, silica, zirconia, titania wipo.int, google.com

A sophisticated transformation involving this compound derivatives is the Lewis acid-catalyzed, intramolecular ring-opening benzannulation. This cascade reaction utilizes 5-(indolyl)this compound acetals as substrates to construct functionalized 1-hydroxycarbazoles. cornell.edumdpi.com The process is initiated by the ring-opening of the dihydrofuran acetal (B89532), followed by an intramolecular cyclization and subsequent aromatization. nih.gov

The reaction is efficiently catalyzed by various Lewis acids, with Aluminum triflate (Al(OTf)₃) often providing the best yields. mdpi.comnih.gov The scope of the reaction has been explored with different substituents on the dihydrofuran ring and the indole (B1671886) nucleus, leading to a range of carbazole-2-carboxylates in good yields. mdpi.com This method was highlighted in a formal total synthesis of murrayafoline A, a naturally occurring carbazole (B46965) alkaloid. mdpi.com

Table 3: Lewis Acid-Catalyzed Ring-Opening Benzannulation of a Dihydrofuran Acetal
Catalyst (10 mol%)Yield of Carbazole (%)Reference
None0 mdpi.com
Al(OTf)₃79 mdpi.com
Sc(OTf)₃71 mdpi.com
Ga(OTf)₃66 mdpi.com
Zn(OTf)₂<10 mdpi.com
Mg(OTf)₂0 mdpi.com

Conversion of Fluorinated 2,3-Dihydrofurans to α-Amino Acids and 2-Fluorofurans

The strategic introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. researchgate.netrsc.org Fluorinated 2,3-dihydrofurans serve as versatile intermediates in the synthesis of other valuable fluorinated compounds. rsc.org A notable synthetic route involves the construction of 2,2-difluoro-2,3-dihydrofurans from enaminones and difluorocarbene under metal-free and additive-free conditions. rsc.org These resulting difluorinated dihydrofurans can be selectively transformed into important classes of molecules: α-amino acids and 2-fluorofurans. rsc.org

The conversion to α-amino acids is accomplished under a reducing atmosphere. rsc.org This transformation highlights a pathway to novel amino acid drugs. rsc.org Alternatively, these same 2,2-difluoro-2,3-dihydrofuran precursors can undergo fluorine elimination to yield 2-fluorofurans. rsc.org This specific conversion is effectively carried out in the presence of magnesium powder and tert-butyldimethylsilyl chloride (TBSCl). rsc.org This dual reactivity provides a divergent approach to synthesizing two distinct and valuable classes of fluorinated organic compounds from a common precursor. rsc.org

Table 1: Transformations of 2,2-Difluoro-2,3-Dihydrofurans

Starting Material Reagents/Conditions Product Citation
2,2-Difluoro-2,3-dihydrofuran derivative Reducing atmosphere α-Amino acid derivative rsc.org
2,2-Difluoro-2,3-dihydrofuran derivative Magnesium powder, TBSCl 2-Fluorofuran derivative rsc.org

Mechanistic Insights into Key Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods. The reactivity of this compound is often governed by complex, multi-step pathways such as domino and tandem reactions, which provide efficient means to construct complex molecular architectures from simple starting materials.

Domino reactions, also known as cascade reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. This approach offers significant efficiency in chemical synthesis.

An efficient domino reaction for building highly functionalized conjugated this compound skeletons involves a phosphine-catalyzed process using allenoates and Nazarov reagents. nih.gov This represented the first use of Nazarov reagents in a phosphine-catalyzed domino reaction to construct five-membered rings. nih.gov Density Functional Theory (DFT) calculations revealed that an alcohol solvent is essential for catalyzing the nih.govorganic-chemistry.org-proton transfer step in the mechanism. nih.gov

Another example is the DABCO-catalyzed [3+2] domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, which produces 2,3,5-substituted tetrahydrofuran (B95107) derivatives with high yields. rsc.org A domino synthesis of 2,3-dialkylidenetetrahydrofurans has also been developed based on a Prins-type cyclization of 3,5-diynols and aldehydes. acs.orgnih.gov This reaction involves a skeletal reorganization of the intermediate formed after the Prins cyclization. nih.gov

Table 2: Examples of Domino Reactions in Dihydrofuran Synthesis

Reaction Type Reactants Catalyst/Reagents Product Type Citation
Phosphine-catalyzed Domino Allenoates, Nazarov reagents Phosphine, Alcohol Conjugated 2,3-dihydrofurans nih.gov
Lewis Base-catalyzed [3+2] Domino 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates, Allenoates DABCO Substituted tetrahydrofurans rsc.org
Prins Cyclization-Skeletal Reorganization 3,5-Diynols, Aldehydes Not specified 2,3-Dialkylidenetetrahydrofurans acs.orgnih.gov
Indium-Mediated Domino Nitroarenes, this compound Indium, Water 1,2,3,4-Tetrahydroquinoline derivatives researchgate.net

Tandem processes are similar to domino reactions but may involve a change in reaction conditions or the addition of a reagent to initiate subsequent steps. They offer a streamlined approach to molecular complexity.

A notable tandem process for synthesizing novel this compound derivatives is the tandem Knoevenagel-Michael cyclization. nih.gov This reaction occurs between an α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes, catalyzed by phthalazine (B143731) in acetonitrile (B52724). nih.gov Another strategy involves a carbocation-initiated tandem intramolecular ring-opening/recyclization of doubly activated cyclopropanes to form the this compound skeleton. organic-chemistry.org

A diastereoselective synthesis of trans-2,3-dihydrofurans has been achieved through a pyridinium (B92312) ylide-assisted tandem reaction. nih.govacs.org This sequential one-pot, two-step process starts with pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone), and an α-haloketone, which react smoothly to produce the trans-isomers of the dihydrofurans. nih.govacs.org Furthermore, a combination of photocatalysis and iron catalysis enables a tandem difunctionalization of alcohols, leading to an efficient synthesis of multisubstituted 2,3-dihydrofurans. organic-chemistry.org

Many reactions leading to the formation of heterocyclic compounds like this compound proceed through reactive intermediates. Zwitterions, which are neutral molecules with both positive and negative charges, are key intermediates in certain cycloaddition and base-catalyzed pathways. mdpi.com

In the context of dihydrofuran synthesis, the DABCO-catalyzed domino reaction between butanoates and allenoates likely proceeds through the formation of a zwitterionic intermediate. rsc.org The Lewis base (DABCO) adds to the allenoate, creating a zwitterion that then participates in the subsequent cyclization cascade.

Intramolecular cyclization is a fundamental step in the formation of the dihydrofuran ring from an open-chain precursor. One method involves the 1,5-electrocyclization of carbonyl-ylides, which are generated from the reaction of diazomalonates with α,β-unsaturated compounds in the presence of a copper catalyst. researchgate.net Another sophisticated approach involves the generation of β-silyloxy alkylidene carbenes from 1-alkenyl aminosulfoxonium salts. nih.gov These carbenes undergo a subsequent intramolecular 1,5-O,Si-bond insertion and a 1,2-silyl migration to yield enantio- and diastereomerically pure silyl-substituted 2,3-dihydrofurans. nih.gov This pathway highlights a novel migratory cyclization distinct from simple elimination reactions. nih.gov

Iv. Applications of 2,3 Dihydrofuran and Its Derivatives in Advanced Research

Pharmaceutical and Agrochemical Applications

The 2,3-dihydrofuran ring and its derivatives are pivotal in medicinal chemistry and agricultural science due to their presence in bioactive molecules and their utility as synthetic intermediates. zioc.rugoogle.com

The this compound moiety is a crucial building block for a range of molecules with physiological activity. google.com It functions as a key intermediate in organic synthesis, valued for its role as a reactive pi-nucleophile, dipolarophile, and dienophile. zioc.ru The versatility of the this compound ring allows for its incorporation into complex molecular architectures, making it a valuable precursor in the synthesis of APIs. acs.org For example, it can be readily converted into cyclopropanecarboxaldehyde (B31225), a compound used in the synthesis of various physiologically active compounds. google.com The development of new synthetic methods, such as the catalytic reductive denitrogenation of six-membered cyclic nitronates, provides direct, two-step access to polyfunctional 2,3-dihydrofurans from readily available starting materials, further enhancing their utility for medicinal applications. zioc.ru

The this compound skeleton is a core component of several significant commercial and natural products. zioc.ru

Polmacoxib : This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, features a furanone structure derived from a dihydrofuran core. zioc.runewdrugapprovals.org It is recognized as an important anti-inflammatory drug. zioc.ru

(R)-Flurtamone : The this compound structure is a key component of this herbicide. zioc.ru

Austocystin D : This fungal natural product contains a dihydrofuran fragment and has been identified as a potent cytotoxic agent with antitumor activity. zioc.ruacs.orgnih.gov Research shows its anticancer effects are linked to its activation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which metabolizes it into a DNA-damaging agent. acs.orgnih.govnih.govnews-medical.net This mechanism makes Austocystin D a subject of interest for developing targeted cancer therapies, especially for tumors with high CYP2J2 expression. nih.govnews-medical.net

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them a focal point of research in medicinal chemistry. nih.gov Spirooxindole derivatives, in particular, which can incorporate dihydrofuran rings, are known for their broad bioactivity. nih.govrsc.org

Antimicrobial Activity : Synthetic routes have been developed to create novel this compound derivatives that show impressive antibacterial activity against various microorganisms. nih.gov Furan (B31954) carboxamide derivatives, prepared from 4-trichloracetyl-2,3-dihydrofuran, have shown activity against bacteria, yeast, and fungi. derpharmachemica.com Furthermore, certain spiro[dihydrofuran-2,3′-oxindoles] are heteroanalogues of fungal metabolites known to have antimicrobial and antibiofilm properties. nih.gov

Antiviral Activity : Spiro-β-lactam oxindoles, which can be related to the broader class of spiro-oxindoles, have shown activity as antiviral agents. rsc.org

Anticancer Activity : Numerous derivatives have been investigated for their potential as anticancer agents. nih.gov Austocystin D is a notable natural product with a dihydrofuran ring that exhibits potent and selective cytotoxicity against specific cancer cell lines. acs.orgnih.gov Spiro[pyrrolidine-3,3′-oxindole] compounds, a class that can include a dihydrofuran spiro-linkage, are recognized for their anticancer activities. nih.govresearchgate.net

Anti-TB Agents : The spiropyrrolidine class of compounds, which are structurally related to spiro-dihydrofurans, has also found applications in research against tuberculosis. rsc.org

Table 1: Bioactivity of Selected this compound Derivatives

Derivative ClassBiological ActivityTarget/MechanismReference(s)
Austocystin D AnticancerActivated by CYP450 enzymes (e.g., CYP2J2) to induce DNA damage. acs.orgnih.gov acs.org, nih.gov, news-medical.net
Spiro[dihydrofuran-2,3′-oxindoles] Antimicrobial, AnticancerHeteroanalogues of bioactive fungal metabolites. nih.gov nih.gov
Spiro[pyrrolidine-3,3′-oxindole] Anticancer, Anti-TB, AntiviralInhibits cancer cell proliferation; activity against tuberculosis. rsc.org nih.gov, researchgate.net, rsc.org
Tandem Knoevenagel-Michael Products Antibacterial, CytotoxicScreened against various bacteria and human cancerous cell lines. nih.gov nih.gov
Furan Carboxamides AntimicrobialPrepared via 4-trichloracetyl-2,3-dihydrofuran; active against bacteria and fungi. derpharmachemica.com derpharmachemica.com

The this compound ring serves as a valuable starting point for the synthesis of complex therapeutic molecules.

Deoxy-C-nucleosides : A catalytic asymmetric synthesis using a copper-catalyzed [4+1] cycloaddition of enones with diazo compounds has been developed to produce highly substituted 2,3-dihydrofurans. organic-chemistry.org This method has been successfully applied to the synthesis of a deoxy-C-nucleoside, demonstrating the utility of dihydrofurans as precursors for this class of therapeutically relevant compounds. organic-chemistry.org

Ramelteon Analogs : Ramelteon is a selective agonist for melatonin (B1676174) receptors used to treat insomnia. clockss.org Its unique chemical structure contains a furan-fused tricyclic ring. clockss.org Various synthetic routes to Ramelteon and its analogs utilize dihydrofuran derivatives as key intermediates. For example, a concise synthesis assembles the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core through methods like Rh-catalyzed vinyl ether annulation. acs.org Other approaches have also been developed for synthesizing tricyclic dihydrofuran derivatives as melatonin receptor ligands. acs.org

The spirooxindole scaffold is a privileged structure in medicinal chemistry, and its fusion with a dihydrofuran ring creates compounds of significant interest. nih.govrsc.org Spiro[dihydrofuran-2,3′-oxindoles] are heteroanalogues of naturally occurring fungal metabolites that exhibit antimicrobial and anticancer activities. nih.gov The spiro[pyrrolidine-3,3′-oxindole] moiety, a related structure, is a core component of numerous alkaloids with substantial biological activities, including potent inhibition of breast cancer cells. nih.gov

Researchers have developed green and efficient synthetic methods to access these complex molecules. One such method is a multi-component cascade reaction using a recyclable copper catalyst to produce spiro[this compound-3,3′-oxindole] derivatives in excellent yields. rsc.org Another approach involves a catalyst-free, highly diastereoselective formal [4+1] cycloaddition reaction to create these spiro systems. nih.gov The development of these stereoselective synthetic strategies is a significant objective, as these compounds are important for applications in medicinal chemistry and as intermediates in the total synthesis of natural products. rsc.org

Polymer Science and Material Applications

This compound (DHF) is a highly reactive monomer that has garnered significant interest in polymer chemistry for producing strong, biorenewable, and degradable thermoplastics. zioc.rutandfonline.comnsf.gov The polymerization of DHF is driven by its ring strain and the cis-conformation at the double bond. tandfonline.com

Historically, DHF was first polymerized using cationic initiators like boron trifluoride at low temperatures to yield high molecular weight polymers. rsc.org More recently, significant advances have led to green, metal-free cationic polymerization methods that can be performed at room temperature. nsf.govacs.org Using initiators like pentakis(methoxycarbonyl)cyclopentadiene (PCCP), high molecular weight poly(this compound) (PDHF) with molecular weights up to 256 kg/mol can be synthesized efficiently. nsf.govthieme-connect.comresearchgate.net

The resulting thermoplastic, PDHF, exhibits impressive material properties that make it a promising alternative to petroleum-based plastics. nsf.govthieme-connect.com It possesses high tensile strength (up to 70 MPa) and toughness (up to 14 MPa), comparable to commercial polycarbonate. nsf.govacs.orgnih.gov PDHF also has a high glass transition temperature (Tg) of around 135 °C, which is a desirable property for many applications. nsf.gov Furthermore, the material can be formed into optically transparent films with good barrier properties to oxygen, carbon dioxide, and water, suggesting its suitability for applications such as food packaging and high-strength windows. nsf.govacs.orgnih.gov

A key advantage of PDHF is its origin from a biorenewable feedstock; its monomer, DHF, can be made in a single step from 1,4-butanediol, a bioalcohol already produced on an industrial scale. nsf.govacs.orgnih.gov Importantly, a facile oxidative degradation process for PDHF has also been developed, providing a viable end-of-life solution for materials made from it. nsf.govthieme-connect.com

Table 2: Comparison of Material Properties: PDHF vs. Commercial Plastics

PropertyPoly(this compound) (PDHF)Polycarbonate (PC)Poly(lactic acid) (PLA)
Source Biorenewable (from 1,4-butanediol) nsf.govnih.govPetroleum-basedBiorenewable (from corn starch, etc.)
Tensile Strength Up to 70 MPa nsf.govacs.org~60 MPa~50 MPa
Toughness Up to 14 MPa nsf.govacs.orgHighLow (Brittle) nsf.gov
Glass Transition (Tg) ~135 °C nsf.gov~145 °C~60 °C nsf.gov
Key Applications Food packaging, high-strength windows nsf.govnih.govElectronics, automotive, eyewearPackaging, disposable cutlery, 3D printing
End-of-Life Chemical degradation via oxidation nsf.govthieme-connect.comRecyclableIndustrially compostable

Monomers for Degradable Thermoplastic Elastomers (e.g., Poly(this compound))

Poly(this compound) (PDHF) has emerged as a promising biorenewable and degradable thermoplastic. nsf.gov It can be synthesized from this compound, a monomer that can be produced in a single step from 1,4-butanediol, a bio-alcohol. acs.org Researchers have developed a green, metal-free cationic polymerization process to create high molecular weight PDHF (up to 256 kg/mol ) at room temperature. acs.orgnih.gov

PDHF exhibits impressive material properties, including high tensile strength (up to 70 MPa) and toughness (up to 14 MPa), comparable to commercial polycarbonate. nsf.govnih.gov It also possesses high optical clarity and good barrier properties against oxygen, carbon dioxide, and water. acs.org These characteristics make it suitable for applications like food packaging and high-strength windows. acs.orgnih.gov A significant advantage of PDHF is its potential for a sustainable end-of-life solution through a facile oxidative degradation process. acs.orgnih.gov

Material Property Enhancement in Polymer Systems

This compound is recognized for its high reactivity in cationic polymerization, which can be attributed to its ring strain and the cis-conformation at the double bond. tandfonline.com This reactivity makes it a valuable component for enhancing the properties of polymer systems. When copolymerized, this compound can significantly influence the thermal behavior and reactivity of the resulting polymer. For instance, it copolymerizes more rapidly with ether compounds than with esters. tandfonline.com The incorporation of this compound can lead to polymers with high glass transition temperatures, around 135°C, and exceptional thermal stability. nsf.gov

Exploration as High-Energy Density Materials (this compound-Derived Ozonides)

Derivatives of this compound are being investigated for their potential as high-energy density materials (HEDMs). researchgate.net Specifically, oxygen-rich bicyclic ozonides derived from this compound, with the incorporation of nitro and/or trinitromethyl (TNM) substituents, show promise in this area. researchgate.net Theoretical calculations have indicated that many of these designed compounds possess high density, excellent detonation properties, and a high positive heat of formation. researchgate.net Their significant oxygen content results in a high positive oxygen balance, positioning them as potential candidates for high-energy explosives with low impact sensitivities. researchgate.net

Synthesis of Fluorescent Dyes for Bioimaging

While direct synthesis from this compound is not the primary route, the broader class of heterocyclic compounds to which it belongs is instrumental in creating fluorescent dyes for bioimaging. researchgate.net These dyes are crucial for visualizing cellular processes with high clarity. bioimagingtech.com Fluorescent dyes work by absorbing light at one wavelength and emitting it at a longer wavelength, a phenomenon known as fluorescence. bioimagingtech.com This allows them to act as markers for specific cellular components. bioimagingtech.com The development of novel fluorescent probes is a significant area of research, with a focus on creating dyes with large Stokes shifts and red fluorescence emission for imaging living cells with minimal toxicity. rsc.orgnih.gov

Components for Conductive Polymers in Electronic Devices

Conducting polymers are essential materials in the development of flexible electronics, including transistors, light-emitting diodes, biosensors, and photovoltaic devices. researchgate.netiipseries.org These polymers, such as polythiophene (PTh) and its derivatives, possess delocalized π-electrons that allow for electrical conductivity. nih.govazom.com The properties of these polymers, including their conductivity and stability, can be tuned by modifying their chemical structure. nih.gov While this compound itself is not a primary component, its derivatives can be incorporated into polymer backbones to influence the electronic and physical properties of the resulting materials, contributing to the advancement of organic electronics. nih.gov

Table 1: Properties of Poly(this compound) (PDHF)

Property Value Reference
Tensile Strength ≤ 70 MPa nsf.gov
Toughness ≤ 14 MPa nsf.gov
Glass Transition Temperature (Tg) ~135 °C nsf.gov
5% Mass Loss Temperature 364 °C nsf.gov
Oxygen Permeability 0.42 barrer nsf.gov
Carbon Dioxide Permeability 1.2 barrer nsf.gov
Water Vapor Permeability 2.7 g mm m⁻² day⁻¹ nsf.gov

Development of Biodegradable Materials

The development of strong, biorenewable, and degradable plastics is a significant challenge in polymer science. acs.orgnih.gov Poly(this compound) (PDHF) directly addresses this challenge as it is derived from a biorenewable monomer and has a demonstrated pathway for degradation. nsf.govresearchgate.net A facile oxidative degradation process has been developed for PDHF, providing a viable end-of-life solution. acs.orgnih.gov Furthermore, copolymerization of this compound with cleavable comonomers, such as cyclic acetals, can introduce hydrolytic degradability into the polymer chain without significantly compromising its desirable thermomechanical, optical, and barrier properties. nih.gov This approach allows for the creation of readily degradable polymers with tailored properties, contributing to environmental sustainability. nih.gov

Fine Chemical and Industrial Intermediates

This compound is a versatile intermediate in organic synthesis. wikipedia.org It undergoes lithiation when treated with butyl lithium, forming a 2-lithio derivative that serves as a valuable intermediate for introducing the dihydrofuranyl group into other molecules. wikipedia.org It is also used in various catalyzed reactions, such as lanthanide-catalyzed Diels-Alder reactions and rhodium(II)-stabilized cycloadditions. sigmaaldrich.com Furthermore, 2,3-dihydrofurans are key intermediates in the Feist–Benary synthesis of furans. wikipedia.org The synthesis of this compound derivatives can be achieved through methods like oxidative free radical cyclization reactions, providing access to compounds with potential applications in material chemistry and as dyes. researchgate.net

Electronic Chemicals Production

The this compound scaffold is a key building block in the synthesis of advanced organic electronic materials. clentpharma.commdpi.com Derivatives of this compound are integral to the creation of functional molecules used in a variety of optoelectronic devices.

Detailed research has focused on synthesizing carbazole (B46965) scaffolds from 5-(indolyl)-2,3-dihydrofuran acetals. mdpi.com These carbazole derivatives are noted for their exceptional optical and thermoelectronic properties, which are exploited in the development of:

Conductive Polymers: Used in transistors and biosensors. mdpi.com

Light Emitting Diodes (LEDs): As components of the emissive layer. mdpi.com

Photovoltaic Devices: Contributing to the active layer in solar cells. mdpi.com

Fluorescent Dyes: For applications such as bioimaging. mdpi.com

Furthermore, dicyanodihydrofuran (DCDHF) based chromophores have been developed as molecular rotors whose fluorescence is sensitive to their environment, a property valuable in creating sensors for mechanical contact and viscosity on a micro-scale. bohrium.comresearchgate.net Hydrazone derivatives, which can be synthesized from dihydrofuran precursors, also show potential for use in light-emitting diodes. trdizin.gov.tr

Flavor and Fragrance Industry Applications

This compound itself is recognized for its sweet, pleasant aroma, making it a useful component in the formulation of flavoring agents and fragrances. chemimpex.com It is also utilized in the creation of synthetic spices. clentpharma.com

Beyond the parent compound, derivatives such as 2,3-dihydrobenzofurans have been specifically developed for their olfactory properties. Research has led to the synthesis of substituted 2,3-dihydrobenzofurans that possess a distinct musky odor, a highly sought-after characteristic in the fragrance industry. google.com These compounds offer an original aromatic note to the family of musk-scented molecules used in perfumery. google.com

Table 1: Applications of this compound in Flavors & Fragrances

Compound/Derivative Application Aroma Profile Reference
This compound Flavoring Agents, Fragrances Sweet, Pleasant chemimpex.com
This compound Synthetic Spices Not specified clentpharma.com

Precursors for Industrial Chemical Synthesis (e.g., 1,4-Butanediol, Cyclopropanecarboxaldehyde)

This compound is a versatile intermediate in the synthesis of several industrially significant chemicals. chemimpex.com Its ability to be converted into other valuable compounds underscores its importance in bulk and fine chemical manufacturing.

Notably, this compound can be readily converted to:

1,4-Butanediol (BDO): A high-volume industrial chemical used as a solvent and a monomer for producing polyesters and polyurethanes. google.comrsc.org The synthesis pathway often involves the hydrogenation of furan derivatives, with dihydrofurans serving as key intermediates. researchgate.netresearchgate.net In some processes, this compound is hydrogenated to produce tetrahydrofuran (B95107) (THF), a closely related and important industrial solvent and monomer. researchgate.net

Cyclopropanecarboxaldehyde: This compound is a valuable building block for synthesizing various physiologically active compounds. google.com A thermal interconversion between this compound and cyclopropanecarboxaldehyde is a known reaction. wikipedia.org

The isomerization of the more readily available 2,5-dihydrofuran (B41785) to the more synthetically versatile this compound is a critical step, often achieved using palladium or platinum catalysts. google.com

Components in Dyes

Derivatives of this compound are foundational to a class of functional dyes and chromophores used in research and materials science. researchgate.net Their structural properties allow for the development of molecules with specific photophysical characteristics.

Key research findings include:

Fluorescent Dyes for Bioimaging: Carbazole-containing molecules synthesized from this compound acetals have been identified as effective fluorescent dyes. mdpi.com

Molecular Rotors: Dicyanodihydrofuran (DCDHF) chromophores function as fluorescent molecular rotors. bohrium.com The fluorescence intensity of these dyes is highly dependent on the viscosity and polarity of their immediate environment, making them useful as microscopic sensors. researchgate.netnih.gov

Oxidative Cyclization Products: An accessible route to this compound derivatives through the oxidative cyclization of 1,3-dicarbonyl compounds has been reported, with the resulting products having applications in dyes and material chemistry. researchgate.net

Table 2: Dihydrofuran-Based Dyes and Their Applications

Derivative Class Specific Example Application Functional Principle Reference
Carbazole Scaffolds 1-Hydroxycarbazoles Fluorescent Dyes for Bioimaging Intrinsic fluorescence of the carbazole core mdpi.com
Dicyanodihydrofurans DCDHF Chromophores Viscosity and Contact Sensors Environment-dependent fluorescence (molecular rotor) bohrium.comresearchgate.netnih.gov

Analytical Chemistry Applications (e.g., Hydrazone Derivatives for Metal/Organic Compound Detection)

Hydrazone derivatives, which can be readily synthesized from furan-based precursors, have emerged as a significant class of compounds in analytical chemistry. trdizin.gov.tr Their ability to act as chelating agents and their responsive optical properties make them excellent candidates for chemical sensors.

Research has demonstrated that furan-based fluorescent hydrazone Schiff bases can be synthesized to serve as dual optical signaling sensors. researchgate.net These sensors are capable of detecting specific anions with high sensitivity and selectivity.

Key findings in this area include:

Anion Detection: Hydrazone derivatives of furan have been successfully used to detect fluoride (B91410) (F⁻) and cyanide (CN⁻) anions. researchgate.net Detection is achieved through both a visible color change and the quenching of fluorescence upon binding with the target anion. researchgate.net

High Sensitivity: The detection limits for these hydrazone sensors are notably low, often below 0.3 ppm for both fluoride and cyanide, highlighting their analytical utility. researchgate.net

Mechanism: The sensing mechanism relies on the formation of hydrogen bonds between the hydrazone molecule and the target anion, which alters the electronic properties of the sensor molecule and leads to a measurable optical response. researchgate.net

The broad applicability of hydrazone derivatives extends to the detection of various metal ions and organic molecules, making them a versatile tool for analytical chemists. trdizin.gov.tr

Vi. Computational and Theoretical Studies of 2,3 Dihydrofuran Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic structure and properties of 2,3-dihydrofuran and its derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving this compound, which helps in understanding the detailed pathways from reactants to products. The PES is a conceptual and mathematical construct that describes the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (reactants, intermediates, products) and saddle points (transition states), are critical for elucidating reaction mechanisms.

For instance, DFT has been employed to investigate cycloaddition reactions involving furan (B31954) derivatives. In the context of [8+2] cycloadditions, different mechanistic pathways, including concerted and stepwise routes, have been explored. These calculations help in identifying the rate-determining steps and the nature of intermediates, such as zwitterionic or diradical species. The activation free energies for various pathways can be computed to determine the most favorable reaction route. For example, in some cycloaddition reactions, a stepwise pathway involving the initial formation of a C-C bond at the furan terminus to generate a zwitterionic intermediate is considered.

Furthermore, DFT studies have been applied to the ring-opening reactions of furan derivatives on catalyst surfaces. For example, the hydrogenation and ring-opening of furan on a Palladium (Pd)(111) surface to form tetrahydrofuran (B95107) (THF), 1-butanol, and other hydrocarbons have been studied. Such studies reveal that dihydrofuran can be a stable intermediate. The energy barriers for subsequent reactions, such as the ring opening of dihydrofuran itself, are often found to be high, indicating its relative stability under certain conditions.

The isomerization of this compound is a key area of investigation where DFT calculations have provided significant insights. Unimolecular isomerizations of this compound can lead to various products, and understanding the underlying mechanisms and kinetics is crucial.

Computational studies have mapped the potential energy surfaces for the isomerization of this compound to products such as cyclopropanecarboxaldehyde (B31225) and propenyl aldehyde. These studies optimize the geometries of the equilibrium structures and the transition states connecting them. The isomerization to propenyl aldehyde, for instance, is shown to proceed through a single, concerted transition state.

By calculating the energy values at these critical points on the PES, often using high-level methods like QCISD(T) in conjunction with DFT geometries, researchers can determine the activation energies for these isomerization pathways. Transition state theory can then be used to calculate the theoretical rate constants for these reactions. These calculated rate constants have been shown to be in good agreement with experimental results obtained from techniques like single-pulse shock tube experiments, validating the accuracy of the computational models.

Isomerization Reaction Product Mechanism Type Key Computational Finding
This compound IsomerizationPropenyl aldehydeConcertedProceeds via a single closed-shell singlet transition state.
This compound IsomerizationCyclopropanecarboxaldehyde-One of the identified isomerization products in thermal reactions.

This table provides a summary of key findings from computational studies on the isomerization of this compound.

While direct computational studies on the energetic performance and impact sensitivity of this compound derivatives are not widely available, DFT methods are extensively used to predict these properties for related energetic materials, particularly those containing furan, furazan, or furoxan rings. These studies offer a framework for how the properties of energetic derivatives of this compound could be computationally assessed.

The process typically involves:

Geometry Optimization: The molecular structure of the designed energetic compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set.

Heat of Formation (HOF): The HOF is a crucial parameter for determining the energy content of a material. It is often calculated using isodesmic reactions, a computational strategy that helps in canceling out systematic errors in the calculations. Solid-phase HOFs are then estimated by incorporating the heat of sublimation.

Detonation Properties: Detonation velocity (D) and detonation pressure (P) are key performance indicators for energetic materials. These are often estimated using empirical equations, such as the Kamlet-Jacobs equations, which require the calculated HOF and theoretical density.

Stability and Sensitivity: The thermal stability of energetic compounds is often evaluated by calculating the bond dissociation energies (BDE) of the weakest bonds, typically the trigger linkages in the molecule (e.g., C-NO2 or N-NO2 bonds). A higher BDE generally suggests greater thermal stability. Impact sensitivity is a more complex property to predict, but it is often correlated with factors like the charge on the nitro group or the energy gap between the highest

Vii. Future Directions and Emerging Research Areas in 2,3 Dihydrofuran Chemistry

Development of Universal Synthetic Methods for Polyfunctionalized 2,3-Dihydrofuran Derivatives

While numerous methods exist for synthesizing 2,3-dihydrofurans, a significant future direction lies in the development of universal synthetic protocols that can accommodate a wide variety of functional groups. Current research often focuses on specific reaction types, such as the Feist–Bénary reaction, tandem Knoevenagel-Michael cyclizations, or various cycloaddition reactions, which are effective for certain substitution patterns but may not be broadly applicable. nih.govwikipedia.orgresearchgate.net

The goal is to create robust, high-yield synthetic pathways that are tolerant of diverse functionalities, enabling the one-pot or streamlined synthesis of complex, polyfunctionalized this compound derivatives. nih.gov This involves moving beyond substrate-specific catalysts and conditions to more generalized systems. For instance, developing metal-free protocols, such as those using organocatalysts or iodine, presents a promising avenue for creating milder and more broadly applicable reaction conditions. wikipedia.org The ability to easily generate a library of diverse this compound structures is critical for applications in medicinal chemistry and materials science, where a wide range of derivatives must be screened for desired properties. nih.gov

Exploration of Novel and Sustainable Catalytic Systems (e.g., Metal-Free, Biocatalysis, Electrocatalysis)

A major thrust in modern chemistry is the move towards greater sustainability, and the synthesis of 2,3-dihydrofurans is no exception. This involves a shift away from expensive or toxic heavy metal catalysts toward more environmentally benign alternatives.

Metal-Free Catalysis: Significant progress has been made in using metal-free catalytic systems. Organocatalysis, for example, employs small organic molecules to catalyze reactions, such as the asymmetric synthesis of chiral dihydrofurans using bifunctional quinine-derived squaramide catalysts. metu.edu.tr These methods offer advantages in terms of reduced toxicity and cost. Iodine-promoted reactions and photocatalysis are other emerging metal-free strategies that provide efficient access to dihydrofuran scaffolds under mild conditions. researchgate.netorganic-chemistry.org

Biocatalysis and Electrocatalysis: Looking forward, biocatalysis (using enzymes) and electrocatalysis (using electricity to drive reactions) represent largely untapped but highly promising areas for this compound synthesis. While specific examples in the literature are sparse, these fields offer the potential for unparalleled selectivity and sustainability. Enzymes could offer highly stereoselective routes to chiral dihydrofurans under aqueous conditions and ambient temperatures. Electrosynthesis could reduce the reliance on chemical oxidants or reductants, aligning with the principles of green chemistry. The exploration and development of enzymatic and electrochemical pathways are critical next steps for the field.

Expansion of Substrate Scope and Enhancement of Stereoselectivity in Synthetic Protocols

To unlock the full potential of 2,3-dihydrofurans, particularly in pharmaceuticals and chiral materials, enhancing the stereoselectivity of synthetic methods is paramount. A key research focus is the design of new chiral catalysts and protocols that can deliver high levels of enantiomeric excess (ee) and diastereoselectivity. metu.edu.trresearchgate.net

Recent successes include the use of bifunctional organocatalysts that can achieve up to 97% ee in the synthesis of enantiomerically enriched 2,3-dihydrofurans. metu.edu.tr Other approaches utilize chiral ligands in metal-catalyzed reactions, such as palladium-catalyzed processes, to control the stereochemical outcome. organic-chemistry.org

Future work will concentrate on expanding the substrate scope of these stereoselective reactions. The goal is to develop catalysts and conditions that are not limited to a narrow range of reactants, allowing for the asymmetric synthesis of a much broader and more complex array of this compound derivatives. researchgate.netnih.gov This includes accommodating various functional groups and substitution patterns on both the dienophile and diene components in cycloaddition reactions, or on the starting materials in tandem cyclizations.

Table 1: Examples of Stereoselective Synthesis Methods for this compound Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Catalyst Type Reaction Type Key Feature Achieved Stereoselectivity Reference
Bifunctional Quinine/Squaramide Michael/SN2 Domino Organocatalytic, Room Temperature Up to 97% ee metu.edu.tr
Rh(III) Complex C-H Activation/[3+2] Annulation Asymmetric Approach Demonstrated High Potential organic-chemistry.org
Pd/TY-Phos Heck/Tsuji-Trost Reaction Excellent Regio- and Enantiocontrol High ee organic-chemistry.org
Aminosulfoxonium Salts Migratory Cyclization Generation of Chiral Carbenes High Enantio- and Diastereopurity nih.gov
Tertiary Amine-Thiourea Intramolecular Michael Addition Bifunctional Catalysis Up to 96:4 dr, 95:5 er researchgate.net

Advanced Applications in Novel Functional Materials and Energetic Compounds

The unique chemical structure of this compound makes it a valuable monomer for creating advanced polymers. A significant area of emerging research is the synthesis and application of poly(this compound) (PDHF). This thermoplastic, which can be produced from the bio-alcohol 1,4-butanediol, exhibits impressive material properties.

Functional Materials: Research has demonstrated that PDHF possesses high tensile strength and toughness comparable to commercial polycarbonate, along with high optical clarity and good barrier properties. organic-chemistry.orgnih.gov These characteristics make it a promising candidate for a variety of applications, from sustainable food packaging to high-strength windows. nih.gov

Energetic Compounds: Beyond polymers, a frontier research area is the exploration of this compound derivatives as high-energy density materials (HEDMs). researchgate.net Computational studies have investigated oxygen-rich bicyclic ozonides derived from this compound, functionalized with nitro and/or trinitromethyl (TNM) groups. researchgate.net These theoretical calculations suggest that such compounds have significant promise as a new class of advanced energetic materials, combining high performance with potential insensitivity, a critical safety feature for explosives and propellants. researchgate.net

Application of In Silico Approaches for Rational Drug Design and Discovery Targeting Biological Systems

Computational methods, or in silico approaches, are becoming indispensable in modern drug discovery, and their application to the this compound scaffold is a rapidly growing area. researchgate.netnih.gov The 2,3-dihydrobenzofuran (B1216630) moiety, in particular, is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov

Researchers are using molecular docking and other computational tools to design and screen libraries of this compound derivatives virtually before committing to their synthesis. nih.govnih.govresearchgate.net This rational design approach saves significant time and resources. For example, molecular docking has been used to identify potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. nih.gov Similarly, in silico studies have guided the synthesis of 2,3-diaryl benzofuran (B130515) hybrids as potential antitubercular agents, with docking scores helping to predict and later confirm biological activity. nih.gov Future research will see an even deeper integration of artificial intelligence and machine learning to predict the pharmacokinetic and toxicological properties of novel this compound-based drug candidates. co-ac.comunar.ac.id

Optimization of Sustainable and Economically Viable Production Processes

For this compound and its derivatives to see widespread industrial use, particularly in commodity applications like polymers, their production must be both sustainable and economically viable. A key focus is the use of biorenewable feedstocks. google.com The monomer this compound can be synthesized from 1,4-butanediol, a bio-alcohol that is already produced on an industrial scale from the fermentation of sugars. organic-chemistry.org

Future research will aim to optimize the conversion of 2,5-dihydrofuran (B41785) (a common isomeric impurity) to the desired this compound. google.com This includes the development of highly selective and reusable catalysts, such as supported palladium or platinum systems, that can operate efficiently at low temperatures. google.com Furthermore, optimizing the polymerization process itself is crucial. Recent advancements have shown that metal-free cationic polymerization can produce high molecular weight poly(this compound) at room temperature, which is a significant step towards an economically viable and greener manufacturing process. organic-chemistry.org

Research into Oxidative Degradation and End-of-Life Solutions for Poly(this compound) Materials

A critical advantage of poly(this compound) (PDHF) over traditional petroleum-based plastics is its potential for degradation, which addresses the global challenge of plastic waste. A major future research direction is the detailed investigation and optimization of end-of-life solutions for PDHF materials.

Researchers have already developed a facile oxidative degradation process for PDHF. organic-chemistry.orgnih.gov This process can be controlled and accelerated, offering a clear pathway for chemical recycling or managed environmental degradation. One promising method involves a photo-oxidative process using an iron catalyst and low-intensity light, which can degrade the majority of the polymer in a few hours. Another approach uses Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to achieve degradation.

Future work will focus on refining these degradation pathways to make them more efficient, selective, and scalable. The goal is to create a truly circular economy for PDHF materials, where the polymer can be broken down into smaller molecules that can either be safely returned to the environment or, ideally, be used as feedstock for the synthesis of new polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.